(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
Overview
Description
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is a chiral monoterpene ketone derived from the bicyclic monoterpene pinane. This compound is known for its unique structural features, including a hydroxyl group and a ketone group attached to a pinane skeleton. It is commonly used in various fields such as organic synthesis, pharmaceuticals, and fragrance industries due to its distinctive chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as theEstrogen receptor alpha and Nuclear receptor coactivator 2 . These proteins play crucial roles in cellular processes such as gene expression and signal transduction.
Mode of Action
This can result in alterations in cellular processes, potentially influencing cell growth, differentiation, and survival .
Biochemical Pathways
Given its potential targets, it may influence pathways related tocellular signaling , gene expression , and cell survival .
Pharmacokinetics
Therefore, its bioavailability and the impact of these properties on its pharmacological action are currently unknown .
Result of Action
Based on its potential targets, it may influencecell growth , differentiation , and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone typically involves the oxidation of pinane derivatives. One common method is the oxidation of (1S,2S,5S)-(-)-pinane-2-ol using oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ketone product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of pinane derivatives. This process involves the use of heterogeneous catalysts such as platinum or ruthenium on carbon supports. The reaction is conducted under high pressure and temperature to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other fragrance compounds
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5S)-2-Hydroxy-3-pinanone: A diastereomer with similar structural features but different spatial arrangement.
(1S,2S,5S)-2-Hydroxy-3-pinanone: Another diastereomer with distinct stereochemistry.
Uniqueness
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
IUPAC Name |
(1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6-,7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRRCQOUNSHSGB-BYULHYEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H](C2(C)C)CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456111 | |
Record name | (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845-25-6 | |
Record name | (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypinocamphone, (1S,2S,5S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYPINOCAMPHONE, (1S,2S,5S)-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3X9755FQK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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